molecular formula C2H4F3NO3S B13588756 2,2,2-trifluoroethyl sulfamate

2,2,2-trifluoroethyl sulfamate

Cat. No.: B13588756
M. Wt: 179.12 g/mol
InChI Key: VJYFIYOHHYIOMA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl sulfamate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoroethyl and sulfamate groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl sulfamate can be synthesized through several methods. One common approach involves the reaction of trifluoroethanol with sulfamic acid or its derivatives. The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoroethyl sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl sulfamate involves its interaction with molecular targets through its trifluoroethyl and sulfamate groups. These groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modification of their activity. The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoroethyl group, which enhances its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroethyl sulfamate is unique due to its combination of trifluoroethyl and sulfamate groups, which provide distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C2H4F3NO3S

Molecular Weight

179.12 g/mol

IUPAC Name

2,2,2-trifluoroethyl sulfamate

InChI

InChI=1S/C2H4F3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8)

InChI Key

VJYFIYOHHYIOMA-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OS(=O)(=O)N

Origin of Product

United States

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